N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a cyanophenyl group, and a dimethylbenzyl moiety.
Preparation Methods
The synthesis of N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyanophenyl group: This step may involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with the thienopyrimidine intermediate.
Attachment of the dimethylbenzyl moiety: This can be done through a Friedel-Crafts alkylation reaction, where the thienopyrimidine intermediate reacts with a dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, nucleophilic substitution with a strong nucleophile like sodium methoxide can lead to the formation of methoxy derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying various biological processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the molecular targets.
Comparison with Similar Compounds
N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with similar compounds such as:
N-(4-benzylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: This compound has a benzyl group instead of a cyanophenyl group, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: The presence of a methyl group instead of a cyanophenyl group can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N4O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20N4O3S/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-32-22)27(24(28)31)14-21(29)26-19-7-5-17(12-25)6-8-19/h3-11H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
JLSOFFIXNCANBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N)C |
Origin of Product |
United States |
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